6-Oxa-2-thiaspiro[4.5]decane-9-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Oxa-2-thiaspiro[4.5]decane-9-sulfonyl chloride is a chemical compound with the molecular formula C₈H₁₃ClO₃S₂ and a molecular weight of 256.77 g/mol . This compound is characterized by its unique spiro structure, which includes both oxygen and sulfur atoms within its ring system. It is primarily used in research and industrial applications due to its reactivity and potential for forming various derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Oxa-2-thiaspiro[4.5]decane-9-sulfonyl chloride typically involves the reaction of a suitable precursor with sulfonyl chloride under controlled conditions. One common method involves the use of 6-Oxa-2-thiaspiro[4.5]decane as a starting material, which is then reacted with chlorosulfonic acid or thionyl chloride to introduce the sulfonyl chloride group .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors to ensure precise control over reaction conditions such as temperature, pressure, and reagent concentrations. The product is then purified using techniques such as distillation, crystallization, or chromatography to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
6-Oxa-2-thiaspiro[4.5]decane-9-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be replaced by other nucleophiles, such as amines, alcohols, or thiols, to form sulfonamide, sulfonate, or sulfone derivatives.
Oxidation and Reduction Reactions: The sulfur atom in the spiro ring can undergo oxidation to form sulfoxides or sulfones, while reduction can lead to the formation of thiols or thioethers.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols, typically under basic conditions or with the use of catalysts to facilitate the reaction.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are used to oxidize the sulfur atom.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed to reduce the sulfur atom.
Major Products Formed
Sulfonamide Derivatives: Formed by the reaction with amines.
Sulfonate Esters: Formed by the reaction with alcohols.
Sulfones and Sulfoxides: Formed by oxidation of the sulfur atom.
Scientific Research Applications
6-Oxa-2-thiaspiro[4.5]decane-9-sulfonyl chloride has a wide range of applications in scientific research, including:
Biology: Employed in the modification of biomolecules for studying biological processes and interactions.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as intermediates in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 6-Oxa-2-thiaspiro[4.5]decane-9-sulfonyl chloride is primarily based on its ability to act as an electrophile due to the presence of the sulfonyl chloride group. This electrophilic nature allows it to react with nucleophiles, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used .
Comparison with Similar Compounds
Similar Compounds
6-Oxa-2-thiaspiro[4.5]decan-9-amine: Similar spiro structure but with an amine group instead of a sulfonyl chloride group.
2-Chloromethyl-6-isopropyl-9-methyl-1-oxa-4-thiaspiro[4.5]decane:
Uniqueness
6-Oxa-2-thiaspiro[4.5]decane-9-sulfonyl chloride is unique due to its combination of a spiro structure with both oxygen and sulfur atoms and the presence of a reactive sulfonyl chloride group. This combination makes it a versatile reagent in organic synthesis and a valuable intermediate in the production of various derivatives.
Properties
Molecular Formula |
C8H13ClO3S2 |
---|---|
Molecular Weight |
256.8 g/mol |
IUPAC Name |
6-oxa-2-thiaspiro[4.5]decane-9-sulfonyl chloride |
InChI |
InChI=1S/C8H13ClO3S2/c9-14(10,11)7-1-3-12-8(5-7)2-4-13-6-8/h7H,1-6H2 |
InChI Key |
OOJILSBGDFVZPI-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2(CCSC2)CC1S(=O)(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.